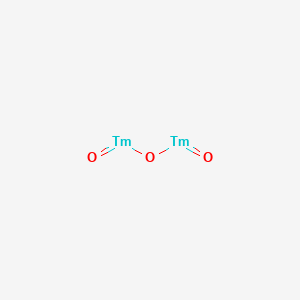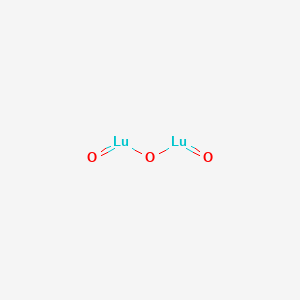
Lutetium oxide
概述
描述
Lutetium oxide, also known as this compound or lutecia, is a white solid compound with the chemical formula Lu₂O₃. It is a cubic compound of lutetium, a rare earth element, and is sometimes used in the preparation of specialty glasses. This compound is a lanthanide oxide and is known for its high melting point and stability .
作用机制
Target of Action
Lutetium oxide, also known as Lutetium(III) oxide, is a cubic compound of lutetium . It is primarily used as a catalyst in various chemical reactions, including cracking, alkylation, hydrogenation, and polymerization . It is also an important raw material for laser crystals .
Mode of Action
The mode of action of Lutetium(III) oxide is primarily through its catalytic properties. As a catalyst, it accelerates chemical reactions without being consumed in the process. In the context of cracking, alkylation, hydrogenation, and polymerization, Lutetium(III) oxide facilitates the breaking and forming of chemical bonds, thereby speeding up these reactions .
Biochemical Pathways
The specific biochemical pathways affected by Lutetium(III) oxide depend on the type of reaction it is catalyzing. For instance, in cracking reactions, it helps break down large hydrocarbon molecules into smaller ones. In alkylation reactions, it aids in the addition of an alkyl group to a molecule. In hydrogenation reactions, it facilitates the addition of hydrogen to a molecule. Lastly, in polymerization reactions, it assists in the formation of polymers from monomers .
Pharmacokinetics
It’s worth noting that lutetium-177, a radioactive isotope of lutetium, has been used in radiopharmaceuticals for targeted radiotherapy .
Result of Action
The result of Lutetium(III) oxide’s action is the acceleration of the chemical reactions it catalyzes. This can lead to increased efficiency and yield in these reactions. For example, in the production of laser crystals, the use of Lutetium(III) oxide can result in higher quality crystals .
Action Environment
The action of Lutetium(III) oxide can be influenced by various environmental factors. For instance, the temperature and pressure conditions can affect the rate at which it catalyzes reactions. Additionally, the presence of other substances in the reaction mixture can also impact its catalytic activity .
安全和危害
未来方向
生化分析
Biochemical Properties
Lutetium oxide has been found to interact with certain biomolecules. For instance, it has been used in plasma-assisted etching, where the irradiation of hydrogen plasma converts the sesquioxide into hydroxide . This process reveals that this compound can interact with hydrogen atoms in a biochemical reaction .
Cellular Effects
This compound has been found to have effects on various types of cells and cellular processes. For instance, it has been used in the treatment of patients with advanced neuroendocrine tumors . At the cellular level, this compound operates on the principle of targeted radiation therapy . It selectively targets and destroys cancer cells while minimizing harm to healthy cells .
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves several key steps. In the context of plasma-assisted etching, the irradiation of hydrogen plasma converts the sesquioxide into hydroxide . This conversion process involves binding interactions with hydrogen atoms and changes in the molecular structure of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, in plasma-assisted etching, the conversion of this compound into hydroxide leads to a high-efficiency way to polish surfaces . This suggests that this compound has a certain degree of stability and does not degrade quickly in these settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in the treatment of neuroendocrine tumors, the dosage of this compound needs to be carefully controlled to maximize its therapeutic effects while minimizing its side effects .
Metabolic Pathways
Given its use in targeted radiation therapy, it is likely that it interacts with certain enzymes or cofactors involved in cellular metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through certain mechanisms. For instance, in targeted radiation therapy, this compound is delivered to specific cells where it exerts its therapeutic effects .
Subcellular Localization
Given its use in targeted radiation therapy, it is likely that it is directed to specific compartments or organelles within the cell where it exerts its therapeutic effects .
准备方法
Synthetic Routes and Reaction Conditions: Lutetium oxide can be synthesized through various methods. One common method involves the thermal decomposition of lutetium nitrate or lutetium carbonate. The decomposition is typically carried out at high temperatures, around 800-1000°C, in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, lutetium(III) oxide is often produced by the reduction of lutetium chloride with hydrogen gas at elevated temperatures. Another method involves the direct oxidation of lutetium metal in the presence of oxygen at high temperatures. These processes ensure the production of high-purity lutetium(III) oxide suitable for various applications .
化学反应分析
Types of Reactions: Lutetium oxide undergoes several types of chemical reactions, including:
Oxidation: this compound can be further oxidized to form higher oxides under specific conditions.
Reduction: It can be reduced to lutetium metal using strong reducing agents like hydrogen gas.
Substitution: this compound can react with acids to form lutetium salts, such as lutetium chloride or lutetium sulfate.
Common Reagents and Conditions:
Oxidation: Requires an oxidizing agent and elevated temperatures.
Reduction: Typically involves hydrogen gas at high temperatures.
Substitution: Involves reaction with acids like hydrochloric acid or sulfuric acid.
Major Products Formed:
Oxidation: Higher oxides of lutetium.
Reduction: Lutetium metal.
Substitution: Lutetium salts such as lutetium chloride and lutetium sulfate.
科学研究应用
Lutetium oxide has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, including cracking, alkylation, hydrogenation, and polymerization.
Biology: Employed in the preparation of lutetium-based compounds for biological studies.
Medicine: Utilized in the development of lutetium-based radiopharmaceuticals for cancer treatment.
Industry: Important raw material for laser crystals, ceramics, glass, and phosphors. .
相似化合物的比较
- Scandium(III) oxide (Sc₂O₃)
- Yttrium(III) oxide (Y₂O₃)
- Lanthanum(III) oxide (La₂O₃)
Comparison: Lutetium oxide is unique among these compounds due to its higher atomic number and density, which contribute to its superior thermal and optical properties. It also has a higher melting point and greater stability, making it particularly suitable for high-temperature applications and as a catalyst in various industrial processes .
属性
IUPAC Name |
oxo(oxolutetiooxy)lutetium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Lu.3O | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPARYNQUYZOBJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Lu]O[Lu]=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Lu2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.932 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals; [Merck Index] | |
| Record name | Lutetium(III) oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2136 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12032-20-1 | |
| Record name | Lutetium oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.591 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the typical crystal structure of Lutetium(III) oxide halides?
A1: Lutetium(III) oxide halides, specifically Lutetium(III) oxide bromide [] and Lutetium(III) oxide iodide [], typically crystallize in the tetragonal PbFCl structure type, also known as the matlockite structure. This structure is common for rare-earth oxide halides of the REOX formula, where RE represents a rare-earth metal and X represents a halogen.
Q2: How does the synthesis of Lutetium(III) oxide halides often occur?
A2: The synthesis of Lutetium(III) oxide halides can occur unintentionally as a by-product during reactions involving Lutetium metal and Lutetium trihalides. For instance, Lutetium(III) oxide bromide was observed during a reaction containing Lutetium metal, ruthenium powder, and Lutetium tribromide within a sealed tantalum container []. Similarly, Lutetium(III) oxide iodide emerged as a by-product in a reaction involving Lutetium metal, rhenium powder, and Lutetium triiodide within a sealed tantalum container [].
Q3: What is a known intermediate compound formed during the thermal decomposition of Lutetium(III) acetate tetrahydrate?
A3: The thermal decomposition of Lutetium(III) acetate tetrahydrate involves several stages. One intermediate compound formed in this process is Lu2O2CO3, identified through X-ray diffraction as a tetragonal structure. This compound forms at temperatures between 300°C and 640°C during the breakdown of anhydrous Lutetium(III) acetate, eventually leading to the formation of Lutetium(III) oxide [].
Q4: What applications have been explored for Lutetium(III) oxide in material science?
A4: Research has explored the use of Lutetium(III) oxide in creating advanced materials. One study focused on synthesizing α-Al2O3 with controlled properties for use in Lu3Al5O12:Ce3+ green spherical phosphors []. This suggests potential applications in lighting and display technologies. Furthermore, the porosity dependence of elastic properties in polycrystalline cubic Lutetium(III) oxide has been investigated [], indicating its relevance in understanding and tailoring the mechanical behavior of ceramics for various applications.
Q5: Have there been any studies on the thermodynamic properties of Lutetium(III) oxide?
A5: Yes, several studies have investigated the thermodynamic properties of Lutetium(III) oxide. Researchers have examined its heat capacities and derived thermodynamic properties [], along with analyzing its electronic energy levels []. This research provides valuable insights into the fundamental behavior of Lutetium(III) oxide at different temperatures and energy states, which is essential for understanding its potential in various applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



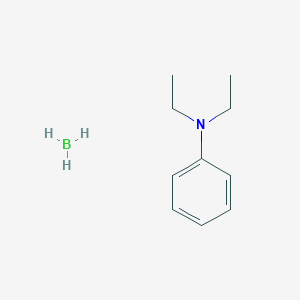


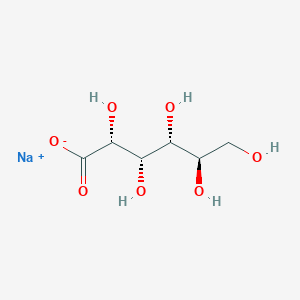
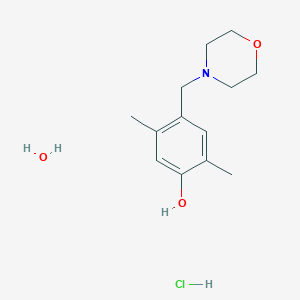
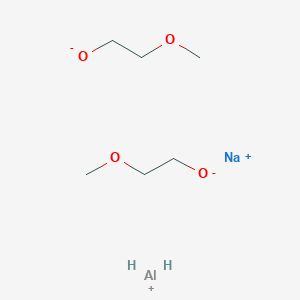
![sodium;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate](/img/structure/B7799212.png)
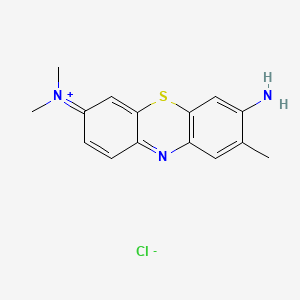
![trisodium;5-[(Z)-(3-carboxylato-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfonatophenyl)methyl]-2-hydroxy-3-methylbenzoate](/img/structure/B7799222.png)

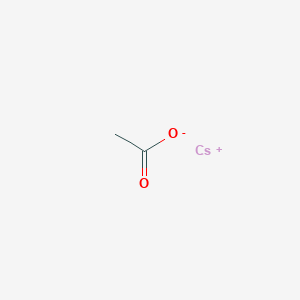
![1-ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]quinoline;chloride](/img/structure/B7799233.png)
